Cas no 2137900-02-6 (rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid)

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid
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- インチ: 1S/C11H11BrO2/c1-11(10(13)14)6-9(11)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,14)/t9-,11+/m0/s1
- InChIKey: LUXGQBPOLUVGSU-GXSJLCMTSA-N
- ほほえんだ: [C@]1(C)(C(O)=O)C[C@H]1C1=CC=CC(Br)=C1
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705406-0.25g |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |
2137900-02-6 | 95.0% | 0.25g |
$933.0 | 2025-03-12 | |
Enamine | EN300-705406-1.0g |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |
2137900-02-6 | 95.0% | 1.0g |
$1887.0 | 2025-03-12 | |
Aaron | AR028SPC-2.5g |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylicacid,trans |
2137900-02-6 | 95% | 2.5g |
$5107.00 | 2025-02-16 | |
Aaron | AR028SPC-250mg |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylicacid,trans |
2137900-02-6 | 95% | 250mg |
$1308.00 | 2025-02-16 | |
1PlusChem | 1P028SH0-5g |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylicacid,trans |
2137900-02-6 | 90% | 5g |
$6823.00 | 2023-12-19 | |
Aaron | AR028SPC-500mg |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylicacid,trans |
2137900-02-6 | 95% | 500mg |
$2049.00 | 2025-02-16 | |
1PlusChem | 1P028SH0-250mg |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylicacid,trans |
2137900-02-6 | 90% | 250mg |
$1215.00 | 2023-12-19 | |
Enamine | EN300-705406-2.5g |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |
2137900-02-6 | 95.0% | 2.5g |
$3696.0 | 2025-03-12 | |
Enamine | EN300-705406-5.0g |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |
2137900-02-6 | 95.0% | 5.0g |
$5470.0 | 2025-03-12 | |
Enamine | EN300-705406-0.5g |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |
2137900-02-6 | 95.0% | 0.5g |
$1472.0 | 2025-03-12 |
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid 関連文献
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acidに関する追加情報
Introduction to rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid (CAS No. 2137900-02-6)
rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid (CAS No. 2137900-02-6) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by a cyclopropane ring substituted with a 3-bromophenyl group and a methyl group, along with a carboxylic acid functional group. The racemic nature of the compound indicates the presence of equal amounts of both enantiomers, which can be crucial for various chemical and biological studies.
The cyclopropane ring in rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid imparts significant strain to the molecule, making it a valuable substrate for exploring the effects of ring strain on chemical reactivity and biological activity. The 3-bromophenyl group introduces halogen functionality, which can be utilized in various synthetic transformations, such as cross-coupling reactions, to generate a wide range of derivatives. The carboxylic acid moiety provides a versatile functional group for further derivatization, including esterification, amide formation, and other carboxylic acid reactions.
Recent research has highlighted the importance of rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid in the development of novel pharmaceuticals. For instance, studies have shown that compounds with similar structures exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The bromine substituent on the phenyl ring can be particularly useful in targeting specific biological pathways or receptors, making this compound a promising lead for drug discovery.
In the context of organic synthesis, rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid serves as an excellent starting material for the synthesis of more complex molecules. Its unique combination of functional groups allows for a wide range of synthetic transformations, enabling chemists to explore new reaction pathways and develop novel synthetic methods. For example, the bromine atom can be used in palladium-catalyzed cross-coupling reactions to introduce various substituents onto the phenyl ring, while the carboxylic acid group can be converted into esters or amides using standard chemical techniques.
The racemic nature of rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid also presents opportunities for enantioselective synthesis. Chiral catalysts or chiral auxiliaries can be employed to selectively produce one enantiomer over the other, which is crucial for many pharmaceutical applications where enantiomeric purity is essential. Recent advancements in asymmetric catalysis have made it possible to achieve high enantioselectivity in the synthesis of chiral compounds like this one.
In addition to its synthetic utility, rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid has been studied for its potential applications in materials science. The cyclopropane ring and bromine substituent can influence the physical properties of materials derived from this compound, such as polymers and small molecules used in electronic devices. For example, the strained cyclopropane ring can enhance the mechanical strength and thermal stability of polymers, while the bromine atom can be used to tune electronic properties.
From a safety perspective, it is important to handle rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid with care due to its reactivity and potential health hazards associated with exposure to brominated compounds. Proper personal protective equipment (PPE) should be used when handling this compound in laboratory settings. Additionally, appropriate waste disposal methods should be followed to ensure environmental safety.
In conclusion, rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid (CAS No. 2137900-02-6) is a versatile compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and functional groups make it a valuable starting material for various chemical transformations and biological studies. Ongoing research continues to uncover new applications and properties of this compound, further highlighting its importance in modern chemistry.
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